molecular formula C12H11NO3S B1434342 5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid CAS No. 1955522-78-7

5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid

Cat. No.: B1434342
CAS No.: 1955522-78-7
M. Wt: 249.29 g/mol
InChI Key: WHZUUVSVEUKFSL-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring, a thiophene ring, and a carboxylic acid group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, and they are known for their significant biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is unique due to the presence of both the cyclopropyl and methylthiophenyl groups, which enhance its chemical diversity and potential applications. This combination of functional groups is not commonly found in other isoxazole or thiophene derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

5-cyclopropyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-6-4-5-17-11(6)9-8(12(14)15)10(16-13-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZUUVSVEUKFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NOC(=C2C(=O)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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